molecular formula C7H11N5O3 B2957266 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 514800-91-0

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2957266
CAS No.: 514800-91-0
M. Wt: 213.197
InChI Key: ZGWNKTVWBRXOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS 514800-91-0, Molecular Formula: C 7 H 11 N 5 O 3 ) is a pyrazole-based acetohydrazide derivative that serves as a vital synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a key precursor for the synthesis of novel N-acylhydrazone derivatives with demonstrated biological activity. Recent studies have shown that hybrids incorporating this pyrazole scaffold exhibit significant activity against Leishmania amazonensis promastigotes, a parasite responsible for leishmaniasis . One such derivative was reported to exhibit an IC 50 of 10.5 µM, highlighting the potential of this compound series in the search for new antiparasitic agents . The mechanism of action for these bioactive derivatives is proposed to involve membrane depolarization, generation of reactive oxygen species (ROS), and alteration of cell membrane integrity in the parasites . Researchers value this chemical building block for its versatility in constructing complex molecules aimed at addressing neglected tropical diseases. The synthetic protocol for this intermediate involves the reaction of the appropriate pyrazole with ethyl 2-bromoacetate, followed by treatment with hydrazine hydrate . This product is intended for research purposes only and is not approved for human, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(10-4)3-6(13)9-8/h3,8H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNKTVWBRXOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with acetohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Chemical Reactions Analysis

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetohydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Acetohydrazide Family

(a) 2-(3-Methyl-1H-Pyrazol-5-yl)Acetohydrazide
  • Structure : Lacks the 4-nitro and 5-methyl substituents.
  • Properties : Simpler structure with lower molecular weight (154.17 g/mol vs. ~252.25 g/mol for the target compound).
(b) 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Hydroxyimino-N′-[1-(Pyridin-2-yl)Ethylidene]Acetohydrazide
  • Structure: Contains a pyridine-linked hydrazone and hydroxyimino group.
  • Synthesis : Formed via condensation of 2-(3,5-dimethylpyrazol-1-yl)acetohydrazide with 2-acetylpyridine .
  • Crystallography: Monoclinic crystal system (space group Cc), with hydrogen-bonding networks stabilizing the structure .
(c) Imidazole Hydrazones (e.g., 2-(4-Nitro-1H-Imidazol-1-yl)-N′-Substituted Acetohydrazides)
  • Structure : Imidazole core with nitro and hydrazide groups.
  • Activity : Evaluated for antileishmanial properties; crystal structures reveal planar geometries conducive to target binding .
  • Key Difference : Imidazole vs. pyrazole ring alters electronic properties and hydrogen-bonding capacity.

Benzimidazole and Benzo[d]Imidazole Derivatives

(a) 2-(2-Phenyl-1H-Benzo[d]Imidazol-1-yl)Acetohydrazide Derivatives
  • Structure : Benzoimidazole core with phenyl and hydrazide substituents.
  • Key Difference : Aromatic benzoimidazole systems offer broader π-surfaces but lack the nitro group’s polar interactions.
(b) Benzimidazole-Based Anticonvulsants
  • Structure: 2-[2-(Phenoxymethyl)-1H-Benzimidazol-1-yl]Acetohydrazide derivatives.
  • Activity : Compounds 25g and 25j outperformed phenytoin and ethosuximide in anticonvulsant assays .
  • Key Difference: Phenoxymethyl substituents enhance lipophilicity, contrasting with the nitro group’s polarity in the target compound.

Triazine and Pyrrole Derivatives

(a) 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N′-(2-Substituted Acetyl)Hydrazides
  • Structure : Pyrrole ring with methyl groups and hydrazide side chains.
  • Synthesis : Prepared via coupling reactions using DMF and HBTU .
  • Key Difference : Pyrrole’s electron-rich nature contrasts with pyrazole’s mixed electronic profile.
(b) Triazinyl Acetohydrazides
  • Thermal Stability: Limited thermal decomposition studies; gaps exist for nitro-substituted analogues .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Pyrazole 3,5-Dimethyl, 4-Nitro, Acetohydrazide Not reported Likely hydrazide condensation -
2-(3-Methyl-Pyrazol-5-yl)Analog Pyrazole 3-Methyl, Acetohydrazide Intermediate use Hydrazination
Pyridine-Linked Hydrazone Pyrazole-Pyridine Hydroxyimino, Ethylidene Crystallography studies Condensation with aldehyde
Benzoimidazole Derivatives Benzoimidazole Phenyl, Acetohydrazide Weak EGFR inhibition HCl-catalyzed condensation
Imidazole Hydrazones Imidazole 4-Nitro, Hydrazone Antileishmanial activity Schiff base formation

Key Findings and Insights

Nitro Group Impact: The 4-nitro substituent in the target compound may enhance electrophilicity and hydrogen-bond acceptor capacity compared to non-nitro analogues .

Structural Flexibility : The acetohydrazide side chain allows versatile derivatization, but the target compound’s nitro group could limit solubility compared to methyl- or phenyl-substituted analogues .

Pharmacological Gaps : Unlike benzoimidazole anticonvulsants or imidazole antileishmanial agents , the target compound lacks reported bioactivity data, highlighting a research gap.

Synthetic Accessibility : Schiff base formation (as in ) is a feasible route for further functionalization of the target compound.

Biological Activity

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazole derivatives have been widely studied for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4O3C_7H_{12}N_4O_3. The presence of the nitro group and the pyrazole ring contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : The compound showed an inhibitory concentration (IC50) value of approximately 3.79 µM against the MCF7 breast cancer cell line, indicating potent anticancer activity .
  • NCI-H460 Cell Line : Other derivatives in the pyrazole family have shown IC50 values ranging from 0.75 to 4.21 µM against this lung cancer cell line .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • In vitro Studies : Compounds similar to this compound have been evaluated for their activity against various bacterial strains. The results indicate a moderate to high level of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are noteworthy:

  • Nitric Oxide Inhibition : Some studies report that pyrazole compounds can inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), which is crucial in inflammatory responses .

Study on Anticancer Properties

In a study by Xia et al., a series of pyrazole derivatives were synthesized and screened for their anticancer activity. The compound demonstrated significant cell apoptosis and growth inhibition properties with an IC50 value of 49.85 µM against A549 lung cancer cells .

Study on Antimicrobial Activity

A study conducted on a series of 5-phenyl-1H-pyrazole derivatives showed promising results against phytopathogenic fungi, with some compounds exhibiting higher antifungal activity than standard treatments .

Data Table: Biological Activities Overview

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerNCI-H4600.75 - 4.21
AnticancerA54949.85
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliModerate
Anti-inflammatoryMacrophages (LPS-stimulated)Inhibition observed

Q & A

Q. What are the common synthetic routes for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide, and how do reaction conditions influence yields?

The compound is typically synthesized via hydrazinolysis of ester precursors or condensation reactions. For example, ethyl 2-(pyrazolyl)acetate intermediates can react with hydrazine hydrate under reflux in alcohols (e.g., ethanol or propan-2-ol) to form the acetohydrazide core . Yields are sensitive to solvent choice, reaction time, and stoichiometry. Prolonged heating (>6 hours) may degrade nitro groups, necessitating controlled reflux conditions .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and crystallographic packing (e.g., monoclinic Cc space group, β = 107.3°, V = 1477.32 ų ).
  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent integration (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, nitro group deshielding effects ).
  • Elemental analysis (CHNS): Validates purity and stoichiometry (e.g., C14H16N6O2 requires C 55.99%, H 5.37%, N 27.98% ).

Q. What are the documented spectral features (IR, UV-Vis) of this compound?

  • IR spectroscopy: Strong absorption bands for C=O (1650–1680 cm⁻¹), N–H (3200–3350 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) .
  • UV-Vis: π→π* transitions in the pyrazole and nitro groups typically absorb at 250–300 nm, with solvent-dependent shifts .

Advanced Research Questions

Q. How can synthetic byproducts or isomers arise during preparation, and how are they resolved?

Isomerism may occur during hydrazide formation (e.g., E/Z configurations in Schiff base derivatives). Chromatographic methods (TLC, HPLC) and recrystallization (using ethanol/water mixtures) are used for purification . For example, solvent-free grinding with aldehydes minimizes side reactions in Schiff base synthesis .

Q. What strategies mitigate nitro group instability during functionalization or storage?

  • Low-temperature synthesis: Reactions involving nitro groups are conducted at ≤80°C to prevent decomposition .
  • Protective groups: Temporary protection of reactive sites (e.g., acetylation) during multi-step syntheses .
  • Dark storage: Nitro compounds are stored in amber vials at 4°C to avoid photodegradation .

Q. How do substituents on the pyrazole ring influence bioactivity, and what computational tools validate these effects?

Substituents like nitro or methyl groups modulate electron density, affecting binding to biological targets. Molecular docking (AutoDock, Schrödinger) and DFT calculations (Gaussian) correlate steric/electronic properties with activity. For example, nitro groups enhance π-stacking in enzyme active sites, as seen in α-glucosidase inhibition studies (IC₅₀ = 3.23–7.34 μM ).

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include twinning, disorder in nitro/pyrazole moieties, and weak diffraction. SHELXL refinement tools (using Olex2 or WinGX) apply restraints for bond distances/angles and anisotropic displacement parameters . High-resolution data (R factor <0.05) are critical for accurate modeling .

Q. How does the compound’s stability under physiological conditions impact its applicability in bioassays?

Hydrolytic stability in buffer (pH 7.4) is tested via HPLC over 24–72 hours. Instability in the hydrazide moiety may require prodrug strategies (e.g., acyloxyalkyl derivatives) for in vivo studies .

Methodological Notes

  • Synthesis Optimization: Use design of experiments (DoE) to screen solvent/base combinations for improved yields .
  • Bioactivity Testing: Standardize enzyme inhibition assays (e.g., α-glucosidase IC₅₀ protocols ) with positive controls (e.g., acarbose).
  • Computational Validation: Cross-validate docking results with molecular dynamics simulations (NAMD/GROMACS) to assess binding pose stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.